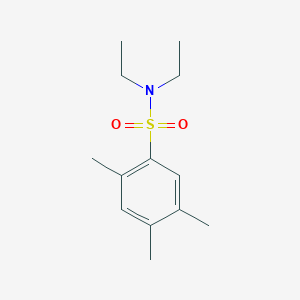
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and flies.
作用机制
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect humans and other animals as a food source. DEET may also interfere with the insect's ability to locate a suitable landing site on the skin.
Biochemical and Physiological Effects
DEET has been shown to have low toxicity in humans and animals. However, some studies have suggested that DEET may have some neurological effects, such as headaches, dizziness, and seizures, particularly in high doses. DEET has also been shown to be a skin irritant in some individuals.
实验室实验的优点和局限性
DEET is a widely used insect repellent and is readily available. It is also relatively inexpensive and easy to use. However, DEET has some limitations in lab experiments. For example, DEET can be difficult to work with due to its high volatility, which can make accurate dosing challenging. Additionally, DEET can interfere with some experimental assays, such as olfactory assays, due to its strong odor.
未来方向
There are several future directions for research on DEET. One area of research is the development of more effective insect repellents that are less toxic and have fewer side effects. Another area of research is the investigation of DEET's potential use in the control of insect-borne diseases. Additionally, there is a need for further research on the mechanism of action of DEET to better understand how it works and to develop more effective insect repellents.
合成方法
DEET can be synthesized by reacting 3-methylbenzenesulfonyl chloride with diethylamine in the presence of sodium bicarbonate. The reaction produces DEET and sodium chloride as a byproduct. The purity of DEET can be increased by recrystallization from ethanol.
科学研究应用
DEET has been extensively researched for its insect-repelling properties. It is commonly used in insect repellent formulations and is effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its potential use in agriculture to protect crops from insect damage. Additionally, DEET has been investigated for its potential use in the control of insect-borne diseases, such as malaria and dengue fever.
属性
产品名称 |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C13H21NO2S |
分子量 |
255.38 g/mol |
IUPAC 名称 |
N,N-diethyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-6-14(7-2)17(15,16)13-9-11(4)10(3)8-12(13)5/h8-9H,6-7H2,1-5H3 |
InChI 键 |
GBUMXSGGGIUWGB-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)
